Bisphenol Z-13C12
Description
Contextualization of Bisphenols within Environmental and Bioanalytical Chemistry
Bisphenols are a class of synthetic chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins. healthandenvironment.org The most well-known of this family is Bisphenol A (BPA), a high-production-volume chemical used for decades in a vast array of consumer products. nih.govnih.gov Epoxy resins containing bisphenols are frequently used as linings for food and beverage cans, while polycarbonate plastics are found in items such as food containers, medical devices, and toys. healthandenvironment.orgnih.gov
A significant issue with bisphenols is their tendency to leach from these products, leading to the contamination of food, water, and the broader environment. healthandenvironment.orgnih.gov Consequently, bisphenols have become ubiquitous environmental contaminants, resulting in chronic human exposure. healthandenvironment.orgnih.gov The primary route of exposure for most people is through diet, from the consumption of foods and beverages contaminated via packaging materials. healthandenvironment.orgca.gov
Concerns over the endocrine-disrupting properties of BPA have led to regulations and the substitution of BPA with other bisphenol analogues, such as Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol Z (BPZ). healthandenvironment.orgalfa-chemistry.comnih.gov However, the structural similarity of these replacements to BPA has raised questions about their own potential effects, making the entire class of compounds a subject of intense scrutiny in environmental science and toxicology. healthandenvironment.orgnih.gov This has created a critical need for sensitive and accurate analytical methods to monitor the presence and concentration of various bisphenols in complex matrices, including environmental samples, food, and biological specimens like urine and human milk. nih.govnih.govumweltbundesamt.de
Rationale and Foundational Significance of Stable Isotopic Labeling in Mechanistic and Quantitative Chemical Research
Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced with their non-radioactive (stable) isotopes. wikipedia.orgcreative-proteomics.com Common stable isotopes used in this practice include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). creative-proteomics.com These labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass. nih.gov This mass difference is detectable by mass spectrometry (MS), allowing researchers to differentiate and track the labeled molecules through chemical reactions or biological systems. wikipedia.orgnih.gov
The foundational significance of this technique lies in its application as a tracer and for quantification. In mechanistic studies, such as metabolic flux analysis, stable isotopes allow researchers to trace the path of a molecule through complex biochemical pathways, providing insights into cellular metabolism. creative-proteomics.comsilantes.com
For quantitative analysis, stable isotope labeling is the gold standard, particularly when used in the isotope dilution method. In this approach, a known quantity of a stable isotope-labeled version of the analyte is added to a sample at the beginning of the analytical process. researchgate.net This labeled compound serves as an internal standard that experiences the same sample preparation losses and ionization effects in the mass spectrometer as the unlabeled analyte of interest. By measuring the ratio of the native analyte to the labeled standard, chemists can achieve highly accurate and precise quantification, effectively correcting for matrix effects and variations in sample recovery. nih.govresearchgate.net This is especially crucial for trace analysis of contaminants in complex samples like food and biological fluids. nih.govpocketdentistry.com
Specific Research Utility of Bisphenol Z-13C12 as a Tracing Agent and Analytical Standard
This compound is the stable isotope-labeled analogue of Bisphenol Z, where the twelve carbon atoms of the two phenol (B47542) rings have been replaced with the carbon-13 isotope. lgcstandards.com This specific labeling results in a mass shift of +12 atomic mass units compared to the unlabeled Bisphenol Z. sigmaaldrich.com
The primary utility of this compound is as an internal standard for the quantitative analysis of Bisphenol Z in various samples. alfa-chemistry.comresearchgate.net Its chemical behavior is virtually identical to that of native Bisphenol Z, ensuring it serves as a perfect proxy during extraction, cleanup, and analysis. usbio.net When used in stable-isotope dilution analysis coupled with techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS), this compound enables highly accurate and reliable quantification. nih.govresearchgate.net This is essential for determining the presence of trace levels of Bisphenol Z, an emerging BPA substitute, in matrices such as ready-made meals, milk, and other foodstuffs. nih.govresearchgate.net
The use of ¹³C-labeled standards like this compound is preferred because it avoids the potential for isotopic exchange that can sometimes occur with deuterium (²H) labels and provides a significant mass shift that is easily resolved by mass spectrometers. wikipedia.orgnih.gov This ensures unambiguous identification and quantification, which is vital for human exposure assessment and environmental monitoring studies. nih.govalfa-chemistry.com
| Property | Bisphenol Z | This compound |
| Chemical Formula | C₁₈H₂₀O₂ wikipedia.org | C₆¹³C₁₂H₂₀O₂ lgcstandards.com |
| Molar Mass | 268.35 g/mol wikipedia.org | 280.26 g/mol lgcstandards.com |
| Unlabeled CAS Number | 843-55-0 lgcstandards.comwikipedia.org | 843-55-0 lgcstandards.com |
| Appearance | White solid wikipedia.org | Neat lgcstandards.com |
Overview of Principal Academic Domains Utilizing this compound in Scholarly Investigations
The application of this compound is concentrated in specialized fields of analytical and environmental chemistry. The principal academic domains that utilize this compound include:
Food Science and Safety: Researchers in this field use this compound to develop and validate methods for detecting and quantifying Bisphenol Z in food products, particularly those packaged in plastics or cans. researchgate.netcymitquimica.com As industries move away from BPA, monitoring for its replacements like BPZ in the food supply is a key area of research to assess dietary exposure. healthandenvironment.orgalfa-chemistry.com
Environmental Monitoring: Environmental scientists employ this compound as an internal standard to trace the presence and fate of Bisphenol Z in various environmental compartments, such as water and soil. alfa-chemistry.comnih.govumweltbundesamt.de This research helps in understanding the environmental burden and persistence of BPA alternatives.
Toxicology and Human Biomonitoring: In toxicology, accurate measurement of a substance's concentration in biological samples is paramount. This compound is used in studies that aim to measure levels of Bisphenol Z in human tissues and fluids (e.g., urine, blood) to assess human exposure and study the compound's metabolism. alfa-chemistry.comnih.gov
Analytical Method Development: Analytical chemists synthesize and use compounds like this compound to create robust, sensitive, and selective analytical methods, primarily based on mass spectrometry, for a wide range of bisphenol analogues. nih.govresearchgate.net
Properties
Molecular Formula |
C₆¹³C₁₂H₂₀O₂ |
|---|---|
Molecular Weight |
280.26 |
Synonyms |
1,1-Bis(4-hydroxyphenyl)cyclohexane-13C12; 4,4’-Cyclohexylidenebis-phenol-13C12; 4,4’-Cyclohexylidenedi-phenol-13C12; 1,1-Bis(p-Hydroxyphenyl)cyclohexane-13C12; 4,4’-Cyclohexylidenebisphenol-13C12; 4,4’-Cyclohexylidenediphenol-13C12; Antigene W-13C12 |
Origin of Product |
United States |
Synthetic Methodologies for Carbon 13 Labeled Bisphenol Z
Strategies for Isotopic Enrichment of Bisphenol Z Precursors for Targeted Labeling
The generation of Bisphenol Z-13C12 requires the specific incorporation of carbon-13 isotopes into its aromatic moieties. This is accomplished by synthesizing or procuring isotopically enriched versions of the phenol (B47542) precursor.
While cyclohexanone (B45756) is a key precursor for the Bisphenol Z scaffold, for the synthesis of this compound, the cyclohexyl group remains unlabeled. However, should a labeled cyclohexanone be required for other isotopologues, it can be synthesized via the selective hydrogenation of a correspondingly labeled phenol. osti.gov Catalytic systems, such as bifunctional Pd/C-heteropoly acid catalysts, have proven effective for the one-step hydrogenation of phenol to cyclohexanone with high selectivity. osti.gov This process avoids the intermediate cyclohexanol (B46403) and subsequent dehydrogenation step. osti.gov
The critical precursor for producing this compound is Ring-13C-enriched phenol. The synthesis of phenols with site-specific carbon isotope labels is a crucial area of organic chemistry. chemrxiv.org One advanced method involves a formal [5+1] cyclization, where a 1,5-dibromo-1,4-pentadiene precursor undergoes a lithium-halogen exchange and is then treated with a 13C-labeled carbonate ester, such as dibenzyl carbonate-carbonyl-13C, to form the 1-13C labeled phenol. chemrxiv.org To achieve the fully labeled Ring-13C6-phenol required for this compound, a starting material where all six carbons are 13C would be necessary, following established multistep synthetic pathways for aromatic ring construction. Commercially available isotopically labeled compounds, such as Bisphenol A (ring-¹³C₁₂), demonstrate the feasibility of producing such fully enriched aromatic precursors for use in synthesis. isotope.com
Chemical Reaction Pathways for Isotopic Incorporation into the Bisphenol Z Scaffold
The core reaction for assembling the this compound molecule is the condensation of two equivalents of Ring-13C6-phenol with one equivalent of cyclohexanone.
The condensation reaction is a classic example of electrophilic aromatic substitution, where the cyclohexanone is activated by a strong acid catalyst, generating a carbocation intermediate that is then attacked by the electron-rich 13C-phenol rings. researchgate.netgoogle.com A variety of Brønsted and solid acid catalysts can be employed to facilitate this reaction.
Homogeneous Catalysts : Strong mineral acids like concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) are effective but can lead to the formation of by-products and require neutralization steps. acs.orggoogle.com
Heterogeneous Catalysts : Solid acid catalysts are widely used to improve product selectivity and simplify catalyst removal. google.com These include sulfonated polystyrene resins cross-linked with divinylbenzene (B73037) (e.g., Amberlyst-15) and perfluorinated sulfonic acid polymers like Nafion. google.comrsc.org These catalysts offer high acidity and can be recycled. rsc.org
The reaction is typically performed without an explicit solvent, using an excess of the phenol reactant to drive the reaction towards completion. acs.orggoogle.com For instance, a 4:1 molar ratio of phenol to cyclohexanone reacting at 70°C for 60 minutes has been reported for the synthesis of unlabeled Bisphenol Z. acs.org
A critical consideration in the synthesis of Bisphenol Z is regioselectivity. The electrophilic attack on the phenol ring can occur at the ortho or para position relative to the hydroxyl group, leading to the formation of 4,4'-(cyclohexane-1,1-diyl)diphenol (p,p'-BPZ), 2,4'-(cyclohexane-1,1-diyl)diphenol (o,p'-BPZ), and 2,2'-(cyclohexane-1,1-diyl)diphenol (o,o'-BPZ) isomers. The desired product for most applications is the symmetric p,p'-isomer.
Several factors influence the regioselectivity of the condensation:
Catalyst Acidity : There is a clear trend showing that increasing the acid strength of the catalyst enhances the selectivity towards the desired p,p'-isomer. rsc.orgrsc.orgresearchgate.net Stronger acids can achieve p,p'/o,p' isomer ratios as high as 100. rsc.orgresearchgate.net
Molar Ratio : A high excess of phenol relative to the ketone reactant favors high chemoselectivity to the bisphenol product. rsc.orgresearchgate.net
Co-catalysts : The addition of thiol-containing compounds can increase both the reaction rate and the p,p'-regioselectivity. rsc.org
The presence of the 13C isotope in the phenol rings is not expected to influence the reaction's regioselectivity, as the directing effects of the hydroxyl group and the steric factors of the reactants are the dominant controlling elements. The primary challenge remains the optimization of reaction conditions to maximize the yield of the p,p'-isomer.
Table 1: Influence of Acid Catalyst on Regioselectivity in Bisphenol Synthesis This table presents representative data from the synthesis of similar bisphenols to illustrate the general principles of regioselectivity.
| Catalyst | Catalyst Type | Phenol:Ketone Ratio | Temperature (°C) | p,p':o,p' Isomer Ratio |
|---|---|---|---|---|
| Nafion NR50 | Solid Acid (Perfluorinated Sulfonic Acid Polymer) | 14:1 | 80 | >100 |
| Amberlyst-15 | Solid Acid (Sulfonated Polystyrene Resin) | 14:1 | 80 | ~15 |
| p-Toluenesulfonic acid | Homogeneous (Soluble) | 14:1 | 80 | ~10 |
Data adapted from studies on 2,3-pentanedione (B165514) and phenol condensation. rsc.orgresearchgate.net
Chromatographic and Non-Chromatographic Purification Protocols for Research-Grade this compound
After the synthesis, a multi-step purification process is required to isolate research-grade p,p'-Bisphenol Z-13C12 from unreacted labeled phenol, the o,p'-isomer, and other by-products.
Initial Isolation : A notable feature of this synthesis is the formation of a stable 1:1 stoichiometric adduct between the Bisphenol Z product and unreacted phenol. researchgate.netacs.org This adduct often precipitates from the reaction mixture and can be easily isolated by filtration. The filtered solid can then be washed with water to remove residual acid and with a non-polar organic solvent like toluene (B28343) to remove non-polar impurities. acs.org
Isomer Separation : Separating the p,p'-isomer from the o,p'-isomer is more challenging and often requires energy-intensive techniques. rsc.org Fractional crystallization is a common method, exploiting the different solubilities and crystal packing of the isomers.
Chromatographic Methods : For achieving high purity (>98%), column chromatography is a standard laboratory technique. Thin-layer chromatography (TLC) is used to monitor the reaction progress and assess the purity of fractions collected during column chromatography. researchgate.netacs.org
Isotopic Purity Assessment and Structural Characterization in Synthetic Research
Following synthesis, a multi-faceted analytical approach is essential to verify the successful incorporation of the ¹³C labels, determine the isotopic purity, and confirm the correct chemical structure. This involves a combination of high-resolution mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and elemental analysis.
Application of High-Resolution Mass Spectrometry for Isotopic Verification and Isomer Differentiation
High-resolution mass spectrometry (HRMS), particularly using technologies like Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR), is the definitive technique for verifying the isotopic composition of this compound. nih.govnih.gov HRMS provides exceptionally accurate mass measurements (typically with errors of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. acs.org
In the analysis of this compound, HRMS can easily distinguish between the unlabeled compound (C₁₅H₁₆O₂) and the fully labeled version ((¹³C)₁₂(¹²C)₃H₁₆O₂). The twelve ¹³C atoms increase the monoisotopic mass by approximately 12.04 Da compared to the natural abundance compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS confirms the successful incorporation of all twelve labels. nih.gov Furthermore, the high resolving power of these instruments allows for the separation of the target ion signal from potential isobaric interferences, which is crucial for accurately quantifying the isotopic enrichment—the percentage of the compound that is correctly labeled. nih.govxml-journal.net
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) (Example) | Mass Difference (Da) |
|---|---|---|---|---|
| Bisphenol Z | C₁₅H₁₆O₂ | 240.11503 | 240.1152 | N/A |
| This compound | (¹³C)₁₂(¹²C)₃H₁₆O₂ | 252.15539 | 252.1555 | +12.04036 |
Advanced Nuclear Magnetic Resonance Spectroscopy for ¹³C-Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While ¹H NMR confirms the proton environment, ¹³C NMR is essential for verifying the carbon skeleton and the position of the isotopic labels. rsc.org
In a standard ¹³C NMR spectrum of an unlabeled compound, signals are observed due to the 1.1% natural abundance of ¹³C. libretexts.org For this compound, where the twelve aromatic carbons are ¹³C, the corresponding signals in the ¹³C NMR spectrum are dramatically enhanced. nih.gov Crucially, the presence of adjacent ¹³C atoms allows for the observation of ¹³C-¹³C spin-spin coupling, which is virtually absent in natural abundance spectra. researchgate.net
| Carbon Atom Assignment | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Aromatic C-O | 152-155 | Carbon attached to the hydroxyl group. |
| Aromatic C-C(cyclohexyl) | 142-145 | Quaternary carbon attached to the cyclohexyl ring. |
| Aromatic C-H (ortho to -OH) | 114-116 | Carbons adjacent to the hydroxyl-bearing carbon. |
| Aromatic C-H (meta to -OH) | 127-129 | Carbons adjacent to the cyclohexyl-substituted carbon. researchgate.netchemicalbook.com |
| Cyclohexyl C (quaternary) | ~45 | The central carbon of the cyclohexyl bridge. |
| Cyclohexyl CH₂ (adjacent to C-quat) | ~36 | Methylene (B1212753) groups in the cyclohexyl ring. |
| Cyclohexyl CH₂ (distant) | ~26 | Methylene groups in the cyclohexyl ring. |
| Cyclohexyl CH₂ (para to C-quat) | ~23 | The most distant methylene group in the cyclohexyl ring. |
| Compound | Molecular Formula | Molecular Weight (g/mol) | % Carbon | % Hydrogen | % Oxygen |
|---|---|---|---|---|---|
| Bisphenol Z | C₁₅H₁₆O₂ | 240.29 | 74.97 | 6.71 | 18.31 |
| This compound | (¹³C)₁₂(¹²C)₃H₁₆O₂ | 252.33 | 74.94 | 6.39 | 18.67 |
Advanced Analytical Chemistry Applications of Bisphenol Z 13c12
Principles and Practices of Isotope Dilution Mass Spectrometry for Bisphenol Z Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. The methodology hinges on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This labeled compound, or internal standard, is chemically identical to the native analyte but has a different mass due to the isotopic enrichment.
Role of Bisphenol Z-13C12 as an Internal Standard in Enhancing Quantitative Accuracy
This compound serves as an ideal internal standard for the quantification of native Bisphenol Z. By incorporating twelve Carbon-13 atoms, its mass is increased by 12 Daltons compared to the unlabeled BPZ. This mass difference allows a mass spectrometer to distinguish between the native analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.
The fundamental principle is that any loss of the native analyte during extraction, cleanup, or ionization will be mirrored by a proportional loss of the this compound internal standard. Since a precise amount of the standard is added initially, the ratio of the native analyte's signal to the internal standard's signal in the final mass spectrometric measurement can be used to calculate the initial concentration of the native analyte with high accuracy. This method effectively corrects for variations in sample processing and instrument response.
Research on the analysis of various bisphenol analogues, including BPZ, in complex food samples has demonstrated that the use of a corresponding isotopically labeled internal standard is crucial for ensuring the accuracy of quantification. This approach compensates for any procedural inconsistencies and ensures that the final calculated concentration is a true representation of the amount present in the original sample.
Strategies for Mitigation of Matrix Effects in Complex Environmental and Biological Matrices using this compound
Matrix effects are a significant challenge in analytical chemistry, particularly when using techniques like electrospray ionization (ESI) mass spectrometry. Co-extracting compounds from complex matrices such as human serum, urine, sludge, or food can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. unizar.es The use of this compound is a primary strategy to combat these matrix effects. Because this compound has the same chromatographic retention time and ionization efficiency as the native BPZ, it is subjected to the same ion suppression or enhancement from the matrix components. unizar.esBy calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix is effectively normalized.
Studies involving the analysis of bisphenols in challenging matrices like duplicate-diet solid food samples have underscored the importance of this approach. The use of isotopically labeled internal standards for each analyte, including for BPZ, was shown to compensate for matrix effects and ensure accurate quantification. This strategy is essential for obtaining reliable data in biomonitoring and environmental studies where matrix complexity is high.
State-of-the-Art Chromatographic Separation Techniques Coupled with Mass Spectrometry
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive determination of trace-level contaminants like Bisphenol Z. This powerful combination allows for the physical separation of the analyte from other sample components followed by its highly specific detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the determination of bisphenols. nih.govnih.gov However, due to the high polarity and low volatility of these compounds, direct analysis is challenging. nih.gov Therefore, a chemical derivatization step is almost always required to convert the bisphenols into more volatile and thermally stable forms suitable for GC analysis. nih.govresearchgate.net
In this context, this compound is employed as an internal standard for accurate quantification via the isotopic dilution method. dphen1.com A typical GC-MS method involves injecting the derivatized extract into a heated injector, usually in splitless mode to maximize sensitivity. nih.gov The analytes are then separated on a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). nih.gov Helium is the most common carrier gas. nih.gov
For detection, the mass spectrometer is often operated in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode. nih.govdphen1.com These modes offer significantly enhanced sensitivity and selectivity compared to full-scan mode by monitoring only specific, characteristic ions of the target analytes, allowing for detection at trace levels. dphen1.com The use of this compound provides a distinct mass signal from the native BPZ, enabling precise quantification even in complex sample matrices. dphen1.com
Table 2: Typical GC-MS Parameters for Derivatized Bisphenol Analysis
| Parameter | Typical Setting | Purpose |
| Injector | 250-305 °C, Splitless Mode | Vaporizes the sample and transfers it to the column with maximum analyte transfer. nih.govnih.gov |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS) | Separates the derivatized bisphenols based on their boiling points and interaction with the stationary phase. nih.gov |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Transports the analytes through the column. nih.gov |
| Oven Program | Temperature gradient (e.g., 120 °C to 300 °C) | Optimizes the separation of multiple analytes with different volatilities. nih.gov |
| MS Detector | Electron Ionization (EI, 70 eV) | Fragments the analyte molecules into a reproducible pattern for identification. nih.gov |
| MS Mode | Selected Ion Monitoring (SIM) / Selected Reaction Monitoring (SRM) | Increases sensitivity and selectivity by monitoring only characteristic ions. nih.govdphen1.com |
Derivatization is a critical preparatory step for the analysis of bisphenols by GC-MS. nih.gov The primary objective is to replace the active, polar hydrogens of the phenolic hydroxyl groups with nonpolar, thermally stable groups. This transformation increases the volatility of the analytes and improves chromatographic peak shape by reducing tailing caused by interactions with active sites in the GC system. dphen1.com
The most prevalent derivatization strategy for bisphenols is silylation . nih.gov This involves reacting the analyte with a silylating reagent to form a trimethylsilyl (B98337) (TMS) ether. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is one of the most widely used reagents, often in combination with a catalyst like 1% trimethylchlorosilane (TMCS) to enhance the reaction rate for more sterically hindered compounds. nih.govacs.orgresearchgate.net The reaction is typically carried out by heating the dried extract with the reagent at moderate temperatures (e.g., 30-80 °C). nih.govresearchgate.net Acetone has been identified as a solvent that can significantly accelerate the silylation reaction, completing it in seconds at room temperature. acs.orgnih.gov
Table 3: Common Derivatization Reagents for Bisphenol Analysis via GC-MS
| Reagent Name | Abbreviation | Derivative Formed | Key Features |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Most common silylating agent; highly reactive and produces volatile byproducts. nih.govacs.org |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | The most volatile TMS-amide available; byproducts typically elute with the solvent front. thermofisher.com |
| Acetic Anhydride | - | Acetate ester | Used for acylation; can be employed for in-situ derivatization during extraction. nih.govchrom-china.com |
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly specialized technique used to measure the precise stable carbon isotope ratio (¹³C/¹²C) of individual compounds in a mixture. ucalgary.ca In this method, the derivatized this compound is first separated from other components by the gas chromatograph.
After exiting the GC column, the analyte is quantitatively converted into carbon dioxide (CO₂) gas by passing through a high-temperature combustion reactor (typically containing copper and nickel oxides at ~1000 °C). ucalgary.caucdavis.edu After the removal of water, the resulting CO₂ gas is introduced into the isotope ratio mass spectrometer, which measures the m/z 44, 45, and 46 ions to determine the precise ¹³C/¹²C ratio.
A significant consideration in GC-C-IRMS is the introduction of additional carbon atoms during the mandatory derivatization step (e.g., silylation). researchgate.netnih.gov The isotopic composition of these added carbons must be accurately accounted for through mathematical corrections to determine the true δ¹³C value of the original, underivatized molecule. researchgate.netresearchgate.net This is typically achieved by analyzing standards of known isotopic composition and applying reproducible correction factors. researchgate.net The known ¹³C enrichment of this compound makes it an invaluable tool for calibrating these corrections and for use as a tracer in metabolic or environmental fate studies.
Advanced Sample Preparation Protocols for Trace Analysis of Bisphenol Z
Effective sample preparation is crucial for the reliable detection and quantification of trace levels of Bisphenol Z. The goal is to isolate and concentrate the analyte from complex matrices such as environmental water, wastewater, or biological fluids, while removing interfering substances that could compromise the analysis. nih.gov
Solid-Phase Extraction (SPE) is the most widely adopted technique for the cleanup and preconcentration of bisphenols from liquid samples. nih.govnih.gov The method relies on partitioning the analyte between the liquid sample and a solid sorbent packed in a cartridge. The basic steps involve conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the retained analytes with a small volume of a strong organic solvent, such as methanol (B129727) or acetonitrile. affinisep.it
A variety of sorbents are available for bisphenol extraction, with selection depending on the matrix and analytical goals. Common choices include:
Reversed-phase sorbents (e.g., C18): Effective for extracting hydrophobic compounds like bisphenols from aqueous samples.
Phenyl sorbents: Offer alternative selectivity for aromatic compounds. nih.gov
Polymeric sorbents: Provide high capacity and stability across a wide pH range.
Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents designed with specific recognition sites for a target analyte or structurally related compounds, offering excellent cleanup capabilities. nih.govaffinisep.com
The development of automated SPE systems has streamlined this process, reducing manual labor, minimizing solvent consumption, and improving throughput and reproducibility. nih.govknauer.net.cn
Table 4: Selected SPE Sorbents for Bisphenol Analysis
| Sorbent Type | Mechanism | Application | Reference |
| Strata Phenyl | π-π interactions, hydrophobic interactions | Purification of hydrophobic analytes from biological fluids. | nih.gov |
| Molecularly Imprinted Polymers (MIPs) | Specific molecular recognition (lock-and-key) | Highly selective extraction from complex matrices like urine, food, and wine. | affinisep.com, affinisep.it |
| Primary and Secondary Amine (PSA) | Normal phase, weak anion exchange | Used as a trap for matrix components like humic acids when layered with other sorbents. | nih.gov |
| Oasis HLB | Hydrophilic-Lipophilic Balanced Polymer | General purpose extraction of a wide range of compounds from aqueous samples. | nih.gov |
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov While effective, LLE can be time-consuming and require large volumes of organic solvents.
Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a superior alternative, offering a faster, more cost-effective, and "greener" approach. ukm.mynih.gov In a typical DLLME procedure, a mixture containing a small volume of an appropriate extraction solvent (e.g., a chlorinated solvent) and a disperser solvent (e.g., methanol, acetone) is rapidly injected into the aqueous sample. researchgate.nettandfonline.com This action creates a cloudy solution consisting of fine microdroplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. ukm.myresearchgate.net The mixture is then centrifuged to separate the phases, and a small volume of the analyte-enriched extraction solvent is collected for analysis. researchgate.net
Recent advancements, such as DLLME based on the solidification of a floating organic droplet (DLLME-SFO), further simplify the procedure by using an extraction solvent with a melting point near room temperature, allowing for easy collection after cooling and centrifugation. ukm.myresearchgate.net
Table 5: Comparison of LLE and DLLME for Sample Preparation
| Feature | Liquid-Liquid Extraction (LLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Solvent Volume | High | Very Low (microliter scale) |
| Extraction Time | Long (minutes to hours) | Very Fast (seconds to minutes) ukm.my |
| Enrichment Factor | Moderate | High |
| Automation | Difficult | Can be automated |
| Environmental Impact | High solvent waste | "Green" technique with minimal waste nih.gov |
QuEChERS Methodology Adaptation for Diverse Matrix Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction technique widely adapted for the analysis of bisphenols, including BPZ, in a variety of complex matrices such as milk, dairy products, and infant formula. waters.comupm.edu.mymdpi.com The fundamental principle involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. waters.commdpi.com A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components like lipids and pigments. upm.edu.my
For diverse and challenging matrices, the d-SPE cleanup phase is crucial and often customized. Different sorbents are selected based on the matrix composition. For instance, Primary Secondary Amine (PSA) is used to remove fatty acids and sugars, C18 is effective for removing non-polar interferences like fats, and graphitized carbon black can remove pigments. mdpi.com In particularly fatty matrices like milk, specialized zirconium-based sorbents such as Z-Sep have been employed to effectively remove lipids, which can otherwise interfere with the analysis. nih.gov
In these applications, this compound is added to the sample at the very beginning of the extraction process. This allows it to act as an internal standard, experiencing the same conditions and potential losses as the native BPZ throughout the extraction and cleanup steps. This ensures that variations in recovery are accounted for, leading to highly accurate quantification, particularly in complex samples where matrix effects can be significant. upm.edu.my The use of QuEChERS significantly reduces sample preparation time and the use of hazardous solvents compared to traditional methods. waters.com
Microextraction Techniques: Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE)
Microextraction techniques are favored for their efficiency, minimal solvent use, and high sensitivity, making them suitable for trace-level analysis of bisphenols where this compound is a key quantitative tool.
Solid-Phase Microextraction (SPME) involves the direct immersion of a coated fiber into a liquid sample or its headspace. nih.gov The analytes partition from the sample matrix onto the fiber coating. For bisphenol analysis in food matrices, fibers with robust coatings such as overcoated polydimethylsiloxane (B3030410)/divinylbenzene (B73037) (PDMS/DVB) are used to protect the fiber from matrix components like fats and proteins and to ensure durability. sepscience.comsepscience.com After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis. nih.gov The SPME method minimizes sample handling, thereby reducing potential sources of contamination. sepscience.com
Stir Bar Sorptive Extraction (SBSE) operates on a similar principle to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of a sorptive phase, most commonly polydimethylsiloxane (PDMS). magtech.com.cn This larger phase volume provides higher extraction recoveries and greater sensitivity compared to SPME. dphen1.com For the analysis of more polar compounds like bisphenols, novel coatings such as ethylene (B1197577) glycol-silicone (EG-Silicone) have been developed, which allow for the efficient extraction of BPZ and other bisphenols without the need for chemical derivatization. nih.govresearchgate.net The stir bar is placed in the sample and stirred for a defined period to extract the analytes. dphen1.com Following extraction, the bar is removed, rinsed, dried, and analyzed via thermal desorption coupled with GC-MS. nih.govnih.gov SBSE has been successfully applied to the simultaneous determination of Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol Z (BPZ) in personal care products and canned beverages. dphen1.comnih.gov
Rigorous Quality Assurance and Quality Control in this compound Analytical Studies
The use of this compound as an internal standard is a cornerstone of quality assurance and quality control (QA/QC) in analytical studies. Rigorous method validation and stringent control measures are essential to ensure that the generated data is reliable, reproducible, and accurate.
Method Validation Parameters: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. nih.gov Key parameters include linearity, LOD, and LOQ. certified-laboratories.com
Linearity: This parameter assesses the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically demonstrated by establishing a calibration curve with multiple concentration points and is confirmed by a high coefficient of determination (R²), generally greater than 0.99. mdpi.comresearchgate.netresearchgate.net
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. certified-laboratories.com It is often calculated as the concentration that produces a signal-to-noise ratio (S/N) of 3. researchgate.net
Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. certified-laboratories.com It is commonly determined as the concentration yielding an S/N of 10 or as the lowest point on the validated calibration curve. nih.govresearchgate.net
The following table presents typical validation parameters for bisphenol analysis using methods where this compound would serve as an internal standard.
Recovery Assessment and Inter-laboratory Comparability Studies
Recovery Assessment is performed to evaluate the efficiency and accuracy of an analytical method. nih.gov This is done by analyzing blank matrix samples that have been "spiked" with a known concentration of the target analyte (e.g., BPZ) and its labeled internal standard (this compound). The percentage of the analyte recovered after the entire analytical procedure is calculated. Acceptable recovery rates are crucial for validating the method's effectiveness. For bisphenol analysis in various matrices, recovery values are often expected to be within the 70-120% range. Studies on bisphenols have reported recoveries ranging from 86-122% in canned beverages and 91-108% in dairy products. mdpi.comdphen1.comnih.gov
Inter-laboratory Comparability Studies , also known as round-robin or proficiency tests, are essential for assessing the ruggedness and reproducibility of a method. In these studies, identical, well-characterized samples are sent to multiple laboratories for analysis. The consistency of the results across different labs, analysts, and instruments demonstrates the method's reliability and transferability, which is vital for establishing standardized analytical protocols. The use of a common internal standard like this compound is critical in such studies to minimize inter-laboratory variations.
Strategies for Minimizing and Monitoring Background Contamination in Analytical Systems
A significant challenge in the trace analysis of bisphenols is their ubiquitous presence in the laboratory environment, which can lead to background contamination. nih.gov Bisphenol A, in particular, is a common contaminant found in solvents, reagents, plasticware, and even laboratory dust. sepscience.comnih.gov Rigorous strategies are necessary to minimize and monitor this contamination.
Minimization Strategies:
High-Purity Reagents: Using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents and reagents is essential. nih.gov
Glassware Treatment: All glassware should be meticulously cleaned, for example, by rinsing with high-purity methanol and/or baking in a muffle furnace to remove any organic residues. sepscience.com
Avoidance of Plastic: The use of plastic containers, pipette tips, and other labware should be minimized, as they can leach bisphenols. When unavoidable, they should be tested for leaching prior to use. Even components within analytical instruments, such as polyethersulfone water filters, have been identified as sources of BPA contamination. nih.gov
Engineering Controls: Performing sample preparation in a controlled environment, such as a clean room or a biosafety cabinet, can help reduce contamination from airborne dust and particles. nih.gov
Monitoring Strategies:
Laboratory Blanks: The consistent analysis of various types of blanks is the most critical tool for monitoring contamination. nih.gov
Reagent Blanks (or Solvent Blanks): These consist of all reagents used in the procedure without a sample matrix and are used to check for contamination from solvents and chemicals.
Environmental Fate and Transformation Research Utilizing Bisphenol Z 13c12
Elucidation of Environmental Degradation Pathways and Kinetics
Understanding how a compound degrades in the environment and the speed at which these processes occur is fundamental to assessing its persistence and potential impact. For Bisphenol Z, this involves studying its breakdown under various environmental conditions.
Photolytic Degradation Mechanisms of Bisphenol Z-13C12 in Aqueous and Atmospheric Phases
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This process is a key pathway for the transformation of pollutants in sunlit surface waters and the atmosphere. Research on Bisphenol Z (BPZ), also known as 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) (BPCH), demonstrates that it undergoes photodegradation when exposed to UV irradiation. nih.gov
The degradation process involves two primary mechanisms:
Direct Photolysis: Occurs when the BPZ molecule itself absorbs light energy, leading to its chemical transformation.
Indirect Photooxidation: Involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated by other light-absorbing substances in the water (like dissolved organic matter) and then react with the BPZ molecule. nih.govacs.org
Studies on BPZ have shown that its photodegradation can be significantly enhanced in the presence of certain molecules like β-cyclodextrin, which can increase the degradation rate constant by up to nine times. nih.gov This enhancement is attributed to the formation of an inclusion complex that brings the BPZ molecule into close proximity with hydroxyl groups that become activated under UV light, thereby promoting photooxidation. nih.gov The process leads to the formation of several smaller molecules known as transformation products. While specific studies on the atmospheric photolysis of BPZ are less common, the principles are similar, involving gas-phase reactions with photochemically generated radicals.
Table 1: Identified Photodegradation Products of Bisphenol Z (BPCH) under UV Irradiation This table presents findings from research on the unlabeled compound Bisphenol Z.
| Identified Product | Chemical Name |
|---|---|
| meta-hydroxylated BPCH | - |
| ortho-hydroxylated BPCH | - |
| 5,5-bis(4-hydroxyphenyl)pentanoic acid | 5,5-bis(4-hydroxyphenyl)pentanoic acid |
| 4-(1-(4-hydroxyphenyl)pentyl)phenol | 4-(1-(4-hydroxyphenyl)pentyl)phenol |
| 4-(2,4,5-trihydroxy-phenyl)-4-(4-hydroxyphenyl) butanoic acid | 4-(2,4,5-trihydroxy-phenyl)-4-(4-hydroxyphenyl) butanoic acid |
Source: Adapted from research on BPZ photodegradation. nih.gov
Hydrolytic Stability and Formation of Transformation Products of this compound
Hydrolytic stability refers to a compound's resistance to being broken down by a chemical reaction with water. This is a crucial factor in determining a chemical's persistence in aquatic environments. Bisphenols like BPZ are generally stable under neutral pH conditions but can be more susceptible to hydrolysis under strongly acidic or alkaline conditions. researchgate.net
Studies on related compounds like Bisphenol E cyanate (B1221674) ester show that the rate of hydrolytic degradation can be measured to determine its environmental half-life under various conditions. drexel.edu Research on bisphenol derivatives has shown that hydrolysis of ester bonds can release the parent bisphenol. nih.govnih.gov For BPZ itself, the primary transformation products in aqueous systems are more likely to be formed through photolysis and biodegradation rather than simple hydrolysis. The products identified through photodegradation studies, such as hydroxylated BPZ and various organic acids, represent key transformation products that could be formed in the environment. nih.gov Using this compound as a tracer would enable the tracking of these products even at very low concentrations, providing a complete picture of the compound's fate in water.
Assessment of Environmental Transport and Distribution Dynamics
The use of this compound is fundamental to accurately assess how BPZ moves through and partitions within various environmental compartments. The labeled compound allows researchers to spike environmental samples and track the movement and equilibrium of BPZ with high precision.
The tendency of a chemical to bind to solid particles (sorption) or be released back into the water or air (desorption) governs its mobility and bioavailability in the environment. Studies on analogous compounds like Bisphenol A (BPA) show that bisphenols tend to adsorb to soil and sediment, with the extent influenced by factors like soil organic matter content and particle size. mdpi.com For instance, research on BPA has shown it adsorbs to sediment with soil organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 314 to 1524. nih.gov However, this adsorption is often reversible, with BPA exhibiting weak or no desorption hysteresis, meaning it can be readily liberated back into the environment. mdpi.com
In such studies, this compound is used as a surrogate or internal standard to quantify the sorption and desorption rates of BPZ. By introducing a known amount of the labeled compound into a soil-water or sediment-water slurry, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure its concentration in both the solid and aqueous phases over time. This allows for the calculation of key parameters that predict environmental mobility.
Table 1: Illustrative Sorption and Physicochemical Properties of Bisphenols (Note: Data for illustrative purposes, based on properties of common bisphenols like BPA and BPS)
| Parameter | Description | Typical Value Range for Bisphenols | Significance in Environmental Transport |
|---|---|---|---|
| log Koc (Soil Adsorption Coefficient) | Measures the tendency of a chemical to bind to organic carbon in soil/sediment. | 2.5 - 3.8 | Higher values indicate stronger binding to soil and less mobility in groundwater. nih.gov |
| log Kow (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of a compound and its potential to bioaccumulate. | 1.6 - 3.8 | Higher values suggest a greater affinity for fatty tissues and organic matter. nih.govunito.it |
| Water Solubility | The maximum amount of a substance that can dissolve in water. | 99 - 300 mg/L | Higher solubility can lead to wider distribution in aquatic systems. nih.govunito.it |
| Vapor Pressure (VP) | The pressure exerted by a vapor in equilibrium with its solid or liquid phase. | Low | Low vapor pressure indicates low volatility and limited atmospheric transport. nih.gov |
Volatilization, the process of a chemical turning into a gas from a solid or liquid state, is a potential pathway for environmental transport. Most bisphenols, including BPZ, have low vapor pressures, suggesting that volatilization from water or soil surfaces is not a primary transport mechanism. nih.govnih.gov However, they can become airborne through attachment to particulate matter, such as dust from industrial sites or landfills. nih.gov
In studies assessing the atmospheric presence and transport of BPZ, this compound is an essential tool. It is used as an internal standard during the analysis of air samples collected on filters. The use of the labeled standard allows for the accurate quantification of native BPZ, correcting for any losses that may occur during sample extraction and analysis. This ensures that measurements of atmospheric concentrations are reliable.
Bioaccumulation refers to the buildup of a chemical in an organism over time, while biotransformation is the chemical alteration of that substance within the organism. Isotopically labeled tracers are paramount for these investigations. Techniques such as 13C-DNA Stable Isotope Probing (DNA-SIP) have been effectively used to identify specific microorganisms capable of assimilating and degrading compounds like BPA. researchgate.net In this method, a microbial community is exposed to the 13C-labeled contaminant. The organisms that consume the compound incorporate the heavy isotope into their DNA. By separating the "heavy" 13C-DNA from the normal 12C-DNA and sequencing it, researchers can identify the specific species responsible for the biodegradation. researchgate.net
Similarly, this compound can be used to:
Trace Trophic Transfer: By introducing the labeled compound at the base of a controlled food web (e.g., in algae), scientists can track its movement to higher trophic levels (e.g., invertebrates and fish), measuring bioaccumulation and biomagnification factors.
Identify Metabolites: When an organism metabolizes this compound, the resulting transformation products will also contain the 13C label. This allows for the unambiguous identification of metabolites in complex biological samples like tissue or excreta. dphen1.comresearchgate.net Studies on BPA have shown that it is extensively metabolized, with metabolites including glucuronide and sulfate (B86663) conjugates. researchgate.net
Identification and Structural Elucidation of Novel Bisphenol Z Transformation Products
When bisphenols are released into the environment, they can be transformed by biotic (e.g., microbial) and abiotic (e.g., sunlight) processes into new compounds, known as transformation products. Identifying these products is critical, as they may have different properties and toxicities than the parent compound.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful analytical technique for identifying unknown compounds. researchgate.net HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. dphen1.comthermofisher.com Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and fragmenting it to produce a characteristic pattern of product ions. This fragmentation pattern acts like a fingerprint, providing structural information about the molecule. dphen1.comdphen1.com
In the context of this compound, researchers use LC-HRMS/MS to analyze samples from degradation experiments.
Detection: The mass spectrometer scans for compounds that exhibit the characteristic isotopic pattern of a 13C12-labeled substance.
Formula Determination: The accurate mass of the detected transformation product is used to calculate its most likely elemental formula.
Structural Analysis: The MS/MS fragmentation pattern of the transformation product is compared to that of the parent this compound to deduce what structural modifications have occurred (e.g., addition of a hydroxyl group, cleavage of a ring). unito.it
The use of this compound is particularly advantageous for elucidating transformation pathways because the mass of the labeled carbon atoms is known. dphen1.com The 13C12 label is on the two phenol (B47542) rings. lgcstandards.com Any fragment ion that retains this core structure will have its mass shifted by approximately 12 Daltons compared to the corresponding fragment from unlabeled BPZ. This provides definitive evidence for which part of the molecule has been altered.
For example, studies on the fragmentation of various bisphenols, including BPZ, have identified common fragmentation pathways. dphen1.comthermofisher.com
Table 2: Characteristic Fragmentation Patterns of Bisphenol Z and the Utility of 13C Labeling (Based on general fragmentation pathways for bisphenols)
| Fragmentation Process | Description | Expected Fragment (from unlabeled BPZ) | Expected Isotopic Shift with BPZ-13C12 | Mechanistic Insight Provided |
|---|---|---|---|---|
| Formation of Phenoxide Ion | Cleavage of the bond between the cyclohexyl bridge and a phenol ring. | m/z 93 (C₆H₅O⁻) | Shift to m/z 99 (¹³C₆H₅O⁻) | Confirms the presence of an intact phenol ring in the fragment. thermofisher.com |
| Loss of Phenol | Loss of a neutral phenol group from the deprotonated molecule. | [M-H - C₆H₅OH]⁻ | Mass of the lost neutral will be higher if it contains labeled carbons. | Helps to identify which parts of the molecule are cleaved off during transformation. dphen1.com |
| Ring Opening | Breakdown of one of the aromatic rings. | Various smaller fragments. | Fragments containing labeled carbons will show a mass shift, while those from the unlabeled bridge will not. | Pinpoints the site of degradation (aromatic ring vs. cyclohexyl bridge). unito.it |
| Hydroxylation | Addition of an -OH group to the molecule. | [M-H + O]⁻ | Parent and fragment ions containing the label will all be shifted by +12 Da. | Confirms the transformation product is a direct derivative of BPZ and not an unrelated compound. nih.gov |
By systematically analyzing these isotopic shifts and fragmentation patterns, scientists can propose detailed mechanisms for how Bisphenol Z is transformed in the environment, providing a more complete picture of its ultimate fate. dphen1.comdphen1.com
Mechanistic Studies of Bisphenol Z 13c12 Interactions in Research Models
In Vitro Cellular and Subcellular Studies for Pathway Elucidation
In vitro research models are fundamental for isolating and understanding the specific molecular interactions of compounds like Bisphenol Z (BPZ). The use of its isotopically labeled form, Bisphenol Z-13C12, is particularly valuable in metabolic and uptake studies, as the ¹³C label allows for precise tracking and quantification of the molecule and its derivatives without altering its fundamental chemical behavior. medchemexpress.comnih.gov
The metabolism of bisphenols is a critical determinant of their biological activity and clearance. It generally proceeds through two phases: Phase I functionalization and Phase II conjugation. researchgate.netnih.gov While specific studies on this compound are limited, the metabolic pathways can be inferred from comprehensive studies on structurally similar compounds like Bisphenol A (BPA). nih.gov
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For bisphenols, this is primarily carried out by the cytochrome P450 (P450) superfamily of enzymes. nih.gov In vitro studies using human liver microsomes have identified that the CYP2C subfamily is mainly responsible for BPA activation. nih.gov The primary reaction is aromatic hydroxylation, which results in catechol metabolites. nih.gov Theoretical studies using density functional theory on BPA and the P450 2C9 enzyme support a mechanism of direct aromatic hydroxylation over aliphatic hydroxylation. nih.gov
Phase II Metabolism: Following Phase I, the modified compounds undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. researchgate.net For bisphenols, the most significant Phase II pathway is glucuronidation, where uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) conjugate the hydroxyl groups with glucuronic acid. nih.gov In vitro models using various recombinant UGT isoforms have shown that UGT2B15 has a particularly high activity for BPA conjugation. nih.gov Sulfation, another Phase II pathway, is also known to occur and can be a significant metabolic route in neonates, whose glucuronidation capacity is not fully developed. nih.gov
The use of isotope-labeled substrates like this compound is crucial in these studies. Liquid chromatography-high resolution mass spectrometry can be used to perform untargeted analysis, allowing for the detection and structural confirmation of a wide range of known and previously uncharacterized metabolites. nih.gov The known mass shift from the ¹²C to the ¹³C atoms provides a distinct signature for identifying compound-related molecular species in complex biological matrices. nih.gov
Table 1: Key Enzymes and Reactions in Bisphenol Metabolism
| Metabolic Phase | Enzyme Superfamily/Family | Key Isoforms (from BPA studies) | Typical Reaction |
| Phase I | Cytochrome P450 (CYP) | CYP2C Subfamily (e.g., CYP2C9) | Aromatic Hydroxylation |
| Phase II | UDP-glucuronosyltransferase (UGT) | UGT2B15, UGT2B7 | Glucuronide Conjugation |
| Phase II | Sulfotransferase (SULT) | (Various) | Sulfate (B86663) Conjugation |
Understanding how this compound enters cells, where it localizes, and how it is expelled is key to elucidating its mechanism of action. The pharmacokinetic properties that control cellular uptake are considered as important as the toxicodynamic mechanisms in determining biological potential. mdpi.com Studies on various bisphenols in model cell lines such as HepG2 (liver), Caco-2 (intestinal), and various reproductive cells provide insights into these processes. researchgate.netnih.gov
Cellular Uptake: Bisphenols can traverse cellular membranes through several mechanisms. Due to their lipophilic nature, passive diffusion is a likely route of entry. However, more complex mechanisms may also be involved. Studies on nanoparticles, for instance, show that uptake can be mediated by endocytosis, including both clathrin- and caveola-dependent pathways. nih.gov The specific mechanism can be highly dependent on the cell type. scienceopen.com Furthermore, some bisphenols have been shown to increase the activity of reactive oxygen species (ROS), which can lead to lipid peroxidation and increased cell permeability, potentially facilitating further uptake. frontiersin.org
Intracellular Distribution: Once inside the cell, bisphenols are not uniformly distributed. In vitro studies using high-content imaging on germ cells (C18-4), Leydig cells (MA-10), and granulosa cells (KGN) have shown that BPA and its analogs can affect the number and function of specific organelles. nih.gov For example, BPA exposure was found to increase the number of mitochondria in C18-4 cells and lysosomes in MA-10 cells. nih.gov Such interactions with subcellular compartments like mitochondria can lead to changes in mitochondrial membrane potential and calcium homeostasis. nih.gov After entering cells, nanoparticles often accumulate in lysosomes, where they may undergo intracellular degradation. nih.gov
Efflux Mechanisms: Cells possess active transport systems to expel xenobiotics. Research on the human trophoblast-like cell line BeWo indicated that BPA could affect drug efflux mechanisms, suggesting an interaction with efflux transporters like those from the ATP-binding cassette (ABC) transporter superfamily. researchgate.net
Table 2: Factors and Mechanisms in Cellular Transport of Bisphenols
| Process | Potential Mechanism | Influencing Factors | Model System Examples |
| Uptake | Passive Diffusion, Endocytosis | Lipophilicity, Cell Type, Membrane Permeability | Caco-2, HepG2 researchgate.netnih.gov |
| Distribution | Organelle Accumulation | Physicochemical properties of the compound | MA-10, C18-4 cells nih.gov |
| Efflux | Active Transport (e.g., ABC transporters) | Transporter expression and activity | BeWo cell line researchgate.net |
Many of the biological effects of bisphenols are initiated by their binding to nuclear receptors, which function as ligand-activated transcription factors. elsevierpure.com Bisphenol Z has been evaluated for its ability to interact with a wide array of these receptors.
A comprehensive in vitro study assessed the binding affinities of eleven bisphenols, including BPZ, against 21 human nuclear receptors using competitive binding assays. elsevierpure.com The results revealed that BPZ was a potent binder to several receptors, with IC₅₀ values (the concentration required to inhibit 50% of the binding of a radiolabeled ligand) in the nanomolar range for the constitutive androstane (B1237026) receptor (CAR), estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), estrogen-related receptor gamma (ERRγ), and glucocorticoid receptor (GR). elsevierpure.com
Further mechanistic studies on other bisphenols with ERβ suggest that the interaction may be more complex than simple binding to the canonical ligand-binding pocket. nih.gov Docking simulations and receptor-ligand binding experiments support a model where some bisphenol derivatives can also bind to a second site—the coactivator binding site on the receptor's surface. nih.gov This dual interaction suggests they can act as coactivator-binding inhibitors (CBIs), which presents a novel mechanism for endocrine disruption beyond simple agonism or antagonism at the ligand-binding domain. nih.gov
Table 3: In Vitro Receptor Binding Affinity (IC₅₀) of Bisphenol Z
| Nuclear Receptor | IC₅₀ (nM) for Bisphenol Z |
| Estrogen-Related Receptor γ (ERRγ) | 3.3 |
| Estrogen Receptor β (ERβ) | 13 |
| Estrogen Receptor α (ERα) | 26 |
| Constitutive Androstane Receptor (CAR) | 36 |
| Glucocorticoid Receptor (GR) | 73 |
| Data sourced from Liu et al. (2019). elsevierpure.com |
In Silico and Computational Chemistry Approaches to Model Bisphenol Z Behavior
Computational methods are powerful tools for predicting and rationalizing the interactions of small molecules like Bisphenol Z with biological macromolecules. These in silico approaches complement experimental data by providing a detailed view of molecular interactions at an atomic level.
Molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand binds to a protein and to assess the stability of the resulting complex.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves preparing the 3D structures of the ligand (e.g., Bisphenol Z) and the protein target. nih.gov Docking algorithms then sample a large number of possible conformations and score them based on binding energy. nih.govnih.gov For example, docking studies of BPA with the enzyme laccase revealed a glide score of -5.44 and a glide energy of -37.65 kcal/mol, identifying a key hydrogen bond interaction with a lysine (B10760008) residue in the active site. nih.gov Similar studies have been performed for numerous bisphenols against targets like estrogen receptors and peroxisome proliferator-activated receptor-gamma (PPARG). nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to analyze the stability and dynamics of the ligand-protein complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how the complex behaves in a simulated physiological environment (e.g., solvated in a water box). nih.govresearchgate.net Analysis of the MD trajectory can reveal the persistence of key interactions (like hydrogen bonds), conformational changes in the protein or ligand, and provide a more refined calculation of binding free energy. nih.gov MD simulations of BPA with PPARG, for instance, revealed a stable binding complex. nih.gov
Table 4: Overview of Molecular Docking and Dynamics Simulation Workflow
| Step | Description | Key Output |
| 1. Structure Preparation | Obtain and optimize 3D structures of the ligand (Bisphenol Z) and protein target. | High-quality PDB files for ligand and receptor. |
| 2. Molecular Docking | Predict the binding pose and affinity of the ligand in the receptor's active site using scoring functions. | Binding score/energy (e.g., kcal/mol), predicted binding pose, key interacting residues. nih.gov |
| 3. MD Simulation Setup | Place the docked complex in a simulated environment (e.g., water box with ions) and apply a force field. | A fully prepared system ready for simulation. researchgate.net |
| 4. MD Simulation Run | Simulate the movement of atoms over a set period (nanoseconds to microseconds). | Trajectory file containing atomic coordinates over time. |
| 5. Analysis | Analyze the trajectory for stability (RMSD), flexibility (RMSF), and specific interactions. | Root Mean Square Deviation (RMSD), binding free energy, interaction diagrams. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov These models are used to predict the properties of new or untested chemicals based on the properties of known compounds. researchgate.net
The development of a QSAR model begins with a dataset of compounds with known activities (the training set). nih.gov For each compound, numerical values known as molecular descriptors are calculated. These can be simple (e.g., molecular weight) or complex, derived from 2D or 3D structural information. nih.gov A statistical method, such as partial least squares, is then used to build a mathematical model that links the descriptors to the activity. mdpi.com
A crucial aspect of QSAR is the definition of its applicability domain—the chemical space for which the model provides reliable predictions. nih.gov Predictions for compounds that fall outside this domain are considered less reliable. nih.gov
One study specifically developed QSAR models to predict the placental transport of 15 different bisphenols, including Bisphenol Z. nih.gov This research uniquely compared models based on traditional molecular descriptors with models based on chromatographic descriptors (e.g., retention time and peak shape). nih.gov The findings showed that the QSAR model built using only chromatographic descriptors had the best predictive capacity for placental clearance, highlighting that these descriptors can effectively capture the specific molecular interactions that govern transport across a biological barrier. nih.gov Other QSAR models have been developed to predict endpoints like carcinogenicity and antiandrogenicity for various bisphenols. oup.com
Table 5: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
| This compound | 4,4'-(Cyclohexane-1,1-diyl)di(phenol-¹³C₆) |
| Bisphenol Z (BPZ) | 4,4'-(Cyclohexane-1,1-diyl)diphenol |
| Bisphenol A (BPA) | 4,4'-(Propane-2,2-diyl)diphenol |
| Bisphenol B (BPB) | 4,4'-(Butan-2,2-diyl)diphenol |
| Bisphenol E (BPE) | 4,4'-(Ethane-1,1-diyl)diphenol |
| Bisphenol F (BPF) | 4,4'-Methylenediphenol |
| Bisphenol S (BPS) | 4,4'-Sulfonyldiphenol |
| 4-Cumylphenol (HPP) | 4-(1-Methyl-1-phenylethyl)phenol |
This compound is the stable isotope-labeled analog of Bisphenol Z (BPZ). usbio.netlgcstandards.com In mechanistic research, it primarily serves as an internal standard for the accurate quantification of the unlabeled compound during experimental analysis. usbio.net Therefore, studies on interaction mechanisms are conducted using Bisphenol Z, with this compound used as a tracer to ensure precise measurements.
Research into the mechanisms of bisphenols often employs a variety of models to understand their biological and environmental interactions. These include in vitro human cell lines, such as those from the liver, intestines, and kidneys, as well as microbial models. nih.govnih.gov Studies on related bisphenols provide a framework for the likely interaction mechanisms of BPZ. A primary mechanism of action for many bisphenols is their interaction with nuclear hormone receptors, including estrogen receptors (ERα and ERβ) and estrogen-related receptor gamma (ERRγ). nih.govnih.gov The binding to these receptors can lead to a range of agonistic or antagonistic effects, disrupting normal endocrine function. nih.gov
In the context of environmental fate and biotransformation, microbial models are crucial. Research using the biphenyl-degrading bacterium Cupriavidus basilensis has shown that Bisphenol Z is a substrate for bacterial transformation. nih.gov The bacterium metabolizes BPZ through specific enzymatic pathways, indicating that biodegradation is a significant mechanism for its transformation in the environment. nih.gov The initial steps of this microbial attack are limited to the phenol (B47542) rings of the BPZ molecule. nih.gov
Computational Prediction of Degradation Pathways and Transformation Products of Bisphenol Z
Computational modeling is a powerful tool used to predict the degradation pathways and resulting transformation products of chemical compounds like Bisphenol Z. Methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationships (QSAR) are employed to simulate reaction mechanisms and forecast the environmental fate of contaminants. mdpi.comchemrxiv.org These computational approaches can model complex processes, including radical-mediated degradation under advanced oxidation conditions, by exploring potential energy surfaces to identify plausible reaction channels like hydroxylation and ring-opening. chemrxiv.org
For Bisphenol Z, experimental work on its biotransformation by the bacterium Cupriavidus basilensis provides a clear basis for its degradation pathways, which can be further investigated and validated by computational models. nih.gov The identified transformation pathways include:
Hydroxylation: The initial attack involves the ortho-hydroxylation of one or both of the phenol rings on the BPZ molecule. nih.gov
Ring Fission: Following hydroxylation, the aromatic rings can be cleaved. For BPZ, the di-hydroxylated intermediate serves as a substrate for subsequent ring cleavage, leading to the formation of products that feature a lactone structure. nih.gov
These experimentally observed transformations provide a robust dataset for building and refining computational models to predict the environmental degradation of BPZ and its analogs.
Table 1: Experimentally Identified Biotransformation Products of Bisphenol Z by Cupriavidus basilensis
| Parent Compound | Transformation Pathway | Resulting Product Type |
| Bisphenol Z | Ortho-hydroxylation | Mono-hydroxylated Bisphenol Z |
| Bisphenol Z | Ortho-hydroxylation | Di-hydroxylated Bisphenol Z |
| Di-hydroxylated Bisphenol Z | Ring Cleavage | Product with lactone structure |
This table is based on findings from the biotransformation of Bisphenol Z by the bacterium C. basilensis as described in the literature. nih.gov
Emerging Research Perspectives and Future Directions for Bisphenol Z 13c12
Development of Novel Analytical Platforms for Enhanced Sensitivity, Selectivity, and High-Throughput Analysis
The accurate detection and quantification of bisphenols in complex matrices such as environmental samples and biological fluids present a significant analytical challenge. Current methods for bisphenol analysis, including for BPZ, primarily rely on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.com The development of novel analytical platforms is geared towards improving sensitivity, selectivity, and throughput, where Bisphenol Z-13C12 plays a pivotal role.
The use of an isotopically labeled standard like this compound is central to the isotope dilution method, which is considered the gold standard for quantitative analysis via mass spectrometry. By introducing a known quantity of this compound into a sample, it serves as an internal standard that behaves identically to the unlabeled native BPZ during sample extraction, cleanup, and ionization. unam.mx This approach effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise measurements.
Future research aims to integrate these methods with advanced sample preparation techniques, such as online solid-phase extraction (SPE), to create fully automated, high-throughput systems. nih.gov These platforms will enable the rapid and reliable screening of numerous samples for BPZ, with the labeled standard ensuring the data's quality and comparability across different studies and laboratories. The development and commercial availability of a wider range of isotopically labeled bisphenol conjugates are also identified as crucial needs for comprehensive human exposure assessment. unam.mx
Table 1: Chemical Properties of this compound Press the button below to see the table. Show Table
| Property | Value | Source |
|---|---|---|
| Analyte Name | This compound | lgcstandards.com |
| Chemical Formula | C6¹³C12H20O2 | lgcstandards.com |
| Molecular Weight | 280.26 | lgcstandards.com |
| Unlabeled CAS Number | 843-55-0 | lgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Isotopic Label | Carbon-13 | lgcstandards.com |
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Bisphenol Z Mechanistic Investigations
To understand the biological impact of Bisphenol Z, researchers are moving beyond traditional toxicity assays towards multi-omics approaches, including metabolomics and proteomics. youtube.com These technologies provide a holistic view of the molecular changes occurring within a biological system following exposure. Metabolomics, which measures small molecule perturbations, is particularly useful for evaluating changes at the cellular level. nih.gov
In this context, this compound is essential for achieving accurate quantification in mass spectrometry-based metabolomics studies. By serving as an internal standard, it allows for the precise measurement of BPZ and its metabolites within the complex mixture of endogenous small molecules. nih.gov This is critical for identifying metabolic pathways disrupted by BPZ exposure. Studies on other bisphenols like Bisphenol F (BPF) have successfully used integrated transcriptomics and metabolomics to reveal mechanisms of intestinal inflammation, a model that could be applied to BPZ investigations. nih.gov The integration of proteomics can further elucidate the mechanisms by correlating changes in protein expression with metabolic shifts, providing a comprehensive picture of the cellular response to BPZ. youtube.com
Advanced Isotopic Labeling Strategies for Addressing Complex Environmental and Biochemical Questions
The utility of this compound extends beyond its role as a simple internal standard for quantification. Advanced isotopic labeling strategies leverage the stable ¹³C label to trace the compound's journey through biological and environmental systems. This allows researchers to definitively track the metabolic fate of BPZ in an organism or its degradation pathway in the environment.
By exposing an organism or environmental medium to this compound and analyzing the resulting samples with high-resolution mass spectrometry, scientists can identify novel metabolites and degradation products containing the ¹³C signature. This provides unambiguous evidence of biotransformation pathways, distinguishing true degradation from processes like sequestration or binding. Such strategies are invaluable for answering complex questions about persistence, bioaccumulation, and the specific biochemical reactions involved in the breakdown of BPZ.
Comparative Research on this compound with Other Labeled Bisphenol Analogs to Elucidate Structure-Activity Relationships
The market contains numerous bisphenol analogs used as replacements for Bisphenol A (BPA), each with a unique chemical structure and potentially different biological activity. mdpi.comnih.gov Comparative studies are crucial for understanding these structure-activity relationships. Research has shown that even structurally similar bisphenols can have varying effects and potencies. nih.govresearchgate.net For instance, in vitro studies have demonstrated that the estrogenic potency of analogs like Bisphenol F (BPF) can be comparable to or greater than that of BPA, while Bisphenol S (BPS) may be less potent. nih.gov
In such comparative analyses, the simultaneous and accurate quantification of multiple bisphenols in a single experiment is essential. Using a suite of isotopically labeled standards, including this compound, BPS-d8, and BPA-13C12, allows researchers to spike a sample and precisely measure each analog via LC-MS/MS. unam.mx This methodology is critical for building robust structure-activity models that can predict the potential endocrine-disrupting activity of various bisphenols based on their molecular structure, such as the substituents on the phenyl rings and the nature of the bridging alkyl group. researchgate.net
Table 2: Relative In Vitro Estrogenic Potency of Select Bisphenol Analogs Compared to BPA Press the button below to see the table. Show Table
| Bisphenol Analog | Average Estrogenic Potency vs. BPA | Potency Range vs. BPA | Source |
|---|---|---|---|
| Bisphenol F (BPF) | 1.07 | 0.10 - 4.83 | nih.gov |
| Bisphenol S (BPS) | 0.32 | 0.01 - 0.90 | nih.gov |
| Tetrachlorobisphenol A (TCBPA) | Showed highest activity among tested compounds | - | researchgate.net |
| Bisphenol B (BPB) | High activity, less than TCBPA | - | researchgate.net |
Applications in Advanced Environmental Remediation and Bioremediation Mechanism Studies
The contamination of soil and water with bisphenols is a growing environmental concern. nih.gov Bioremediation, which uses microorganisms to break down pollutants, is a promising strategy for cleanup. Studies have identified specific bacterial strains, such as Sphingomonas bisphenolicum, capable of degrading BPA. nih.gov
To develop and validate similar bioremediation strategies for BPZ, its labeled form, this compound, is an essential research tool. By introducing BPZ-13C12 into a soil or water microcosm, researchers can trace the ¹³C label to identify the specific degradation products formed by microbial action. nih.gov This provides definitive proof of bioremediation and helps elucidate the metabolic pathways involved. This knowledge is critical for optimizing remediation conditions and assessing the effectiveness and safety of the process, ensuring the contaminant is fully mineralized and not just transformed into other potentially harmful byproducts.
Role of this compound in Methodological Advancements for Contaminant Monitoring
Reliable and robust monitoring methods are the foundation of environmental regulation and human exposure assessment. This compound is fundamental to the advancement of these monitoring techniques. The widespread use of plastics can lead to background contamination in laboratory settings, which complicates the analysis of target compounds at low concentrations. unam.mxnih.gov
By using this compound as an internal standard in an isotope dilution mass spectrometry method, analysts can achieve the required selectivity and sensitivity to confidently measure BPZ levels even in complex samples like human urine, blood, and breast milk. unam.mx The use of a labeled standard helps overcome issues like matrix interference and ensures the accuracy and precision of the data. This is crucial for establishing large-scale human biomonitoring programs and for enforcing environmental quality standards, ultimately providing a more accurate picture of the extent of human and environmental exposure to BPZ. nih.gov
Q & A
Q. How to design a longitudinal study on this compound’s transgenerational effects while ensuring ethical rigor?
- Methodological Answer :
- Animal Models : Use F0–F3 generational cohorts in zebrafish or rodents, with strict IACUC oversight.
- Endpoint Selection : Measure epigenetic markers (e.g., DNA methylation at CpG islands) alongside phenotypic outcomes.
- Statistical Power : Conduct a priori sample size calculations to minimize Type II errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
